molecular formula C19H23NO B14773170 N-(3-(Benzyloxy)benzyl)cyclopentanamine

N-(3-(Benzyloxy)benzyl)cyclopentanamine

Cat. No.: B14773170
M. Wt: 281.4 g/mol
InChI Key: YLLYPVNHWVRENF-UHFFFAOYSA-N
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Description

N-(3-(Benzyloxy)benzyl)cyclopentanamine is a synthetic organic compound featuring a cyclopentylamine group attached to a benzyl moiety substituted at the 3-position with a benzyloxy group. The compound’s molecular formula is inferred as C₁₉H₂₃NO, with a molecular weight of 281.39 g/mol. Key structural characteristics include:

  • A benzyloxy group at the 3-position of the benzene ring.
  • A cyclopentylamine group linked via a methylene bridge.

Properties

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

N-[(3-phenylmethoxyphenyl)methyl]cyclopentanamine

InChI

InChI=1S/C19H23NO/c1-2-7-16(8-3-1)15-21-19-12-6-9-17(13-19)14-20-18-10-4-5-11-18/h1-3,6-9,12-13,18,20H,4-5,10-11,14-15H2

InChI Key

YLLYPVNHWVRENF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NCC2=CC(=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Benzyloxy)benzyl)cyclopentanamine typically involves multiple steps, starting with the preparation of the benzyloxybenzyl intermediate. One common method involves the reaction of 3-hydroxybenzyl alcohol with benzyl chloride in the presence of a base to form 3-benzyloxybenzyl alcohol. This intermediate is then reacted with cyclopentanamine under reductive amination conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(3-(Benzyloxy)benzyl)cyclopentanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoquinones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(3-(Benzyloxy)benzyl)cyclopentanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-(Benzyloxy)benzyl)cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Table 1: Structural and Physicochemical Comparisons

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors/Acceptors Reference(s)
N-(3-(Benzyloxy)benzyl)cyclopentanamine 3-benzyloxybenzyl + cyclopentylamine C₁₉H₂₃NO 281.39 ~4.0* 1 (donor), 2 (acceptors)
N-[3-(Benzyloxy)benzyl]-2-butanamine HCl 3-benzyloxybenzyl + 2-butanamine (HCl salt) C₁₈H₂₄ClNO 305.85 3.8† 1 (donor), 2 (acceptors)
N-[(3-Bromo-4-methoxyphenyl)methyl]cyclopentanamine 3-bromo-4-methoxybenzyl + cyclopentylamine C₁₃H₁₈BrNO 284.19 3.5‡ 1 (donor), 2 (acceptors)
N-{3-[4-(Benzyloxy)phenoxy]propyl}cyclopentanamine 4-benzyloxyphenoxypropyl + cyclopentylamine C₂₁H₂₇NO₂ 325.44 4.6 1 (donor), 3 (acceptors)

*Estimated based on structural similarity to ; †Calculated for free base; ‡Estimated from substituent contributions.

Structural Modifications and Implications

a) Amine Substituent Variations
  • Cyclopentylamine vs. Butylamine : Replacing cyclopentylamine with 2-butanamine (as in ) reduces steric bulk and alters lipophilicity. The cyclopentyl group in the target compound likely enhances binding to hydrophobic pockets in biological targets compared to the linear butyl chain.
b) Aromatic Substitution Patterns
  • Position of Benzyloxy Group: The 3-benzyloxy substitution in the target compound contrasts with the 4-benzyloxyphenoxy group in . The latter introduces an additional ether linkage and a propyl spacer, increasing molecular flexibility and logP (4.6 vs. ~4.0).
  • Electron-Withdrawing vs.

Pharmacological Potential (Inferred)

  • PDE4 Inhibition : Compound 6b (a cyclopentanamine analogue with a pyrazole moiety) demonstrated PDE4 inhibitory activity in , suggesting that the target compound’s cyclopentylamine-benzyloxy scaffold may share similar target engagement.

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